Apatinib
CAS No.: 1218779-75-9
Cat. No.: VC1565214
Molecular Formula: C25H27N5O4S
Molecular Weight: 493.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1218779-75-9 |
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Molecular Formula | C25H27N5O4S |
Molecular Weight | 493.6 g/mol |
IUPAC Name | N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid |
Standard InChI | InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4) |
Standard InChI Key | FYJROXRIVQPKRY-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
Canonical SMILES | CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Apatinib (trade name Aitan®) is an orally administered small-molecule receptor tyrosine kinase inhibitor with a molecular formula of C₂₅H₂₇N₅O₄S and a molecular weight of 473.178 Da. Chemically, it is N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide, derived from PTK787/ZK222584 (Valatinib) . Structurally, apatinib was designed to specifically target the ATP binding site of vascular endothelial growth factor receptor-2 (VEGFR-2), providing it with unique selectivity compared to other antiangiogenic agents .
Mechanism of Action
Apatinib functions primarily as an antiangiogenic agent by selectively binding to and inhibiting VEGFR-2, which plays a central role in tumor angiogenesis. The compound competitively binds to the ATP binding site of VEGFR-2, preventing receptor phosphorylation and subsequent downstream signaling pathways .
When VEGF-A binds to VEGFR-2, it causes receptor dimerization and autophosphorylation of the receptor's tyrosine kinase domain. This activates multiple downstream signaling pathways :
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The RAF/MEK/ERK pathway, promoting endothelial cell proliferation and survival
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The p38-MAPK pathway, increasing migration and invasion of endothelial cells
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The PI3K/AKT/mTOR pathway, improving endothelial cell survival and vascular permeability
Apatinib blocks these processes by preventing VEGFR-2 phosphorylation. Additionally, it demonstrates inhibitory effects on other kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR)-β, Ret, and c-Src, though with less potency than its effect on VEGFR-2 .
The compound has a strong affinity for VEGFR-2 (IC₅₀ = 2), which is approximately ten times that of other anti-angiogenic drugs such as sorafenib (IC₅₀ = 90) . Beyond its antiangiogenic effects, apatinib can also:
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Induce cell cycle arrest at the G2/M phase
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Promote tumor cell apoptosis
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Inhibit metastasis by downregulating PDGFR-α, IGF-IR, and AKT phosphorylation
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Stimulate endoplasmic reticulum stress and protective autophagy
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Inhibit tumor angiogenesis by downregulating HIF-1α expression
Pharmacokinetics
Pharmacokinetic analysis has revealed several important characteristics of apatinib's behavior in the human body:
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Time to maximum plasma concentration: approximately 4 hours after oral administration
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Standard dosage: 850 mg once daily (for gastric cancer in China)
The compound is administered orally, with dose adjustments possible based on patient tolerance and specific cancer types. In clinical settings, doses typically range from 250 mg to 850 mg daily, with 250 mg being commonly used for hepatocellular carcinoma and some other cancer types .
Clinical Applications and Efficacy
Advanced Gastric Cancer
Apatinib was first approved for advanced gastric cancer (AGC) or metastatic gastric cancer (mGC) in patients who had failed at least two lines of prior chemotherapy. In Phase III clinical trials, apatinib demonstrated significant improvements compared to placebo:
These results established apatinib as an effective subsequent-line treatment option for patients with advanced gastric cancer who have exhausted standard chemotherapy options .
Hepatocellular Carcinoma
Apatinib has shown promising efficacy in advanced hepatocellular carcinoma (HCC). A retrospective study of 178 patients with advanced HCC treated with apatinib reported the following outcomes:
Response Category | Number of Patients | Percentage |
---|---|---|
Complete Response (CR) | 0 | 0% |
Partial Response (PR) | 28 | 15.73% |
Stable Disease (SD) | 103 | 57.87% |
Progressive Disease (PD) | 47 | 26.40% |
Meta-analyses comparing apatinib with placebo in first-line treatment of primary liver cancer have shown that apatinib leads to higher objective response rate (ORR), disease control rate (DCR), and mean survival time (MST) than placebo (RR = 2.03, 95% CI = 1.46–2.81, p < 0.0001; RR = 1.17, 95% CI = 1.04–1.33, p = 0.009; SMD = 2.63; 95% CI = 1.47–3.78, p < 0.0001, respectively) .
Non-Small Cell Lung Cancer
In Phase II clinical trials for non-small cell lung cancer (NSCLC), apatinib demonstrated significant improvements compared to placebo:
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Median Progression-Free Survival: 4.7 vs. 1.9 months
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Response Rate: 12.2% vs. 0%
These results suggest substantial clinical activity in NSCLC patients, providing another potential treatment option for this common malignancy .
Osteogenic Sarcoma
Apatinib has shown efficacy in patients with stage IV osteogenic sarcoma. In a clinical study of 34 patients, 33 were evaluable for efficacy, with the following results at 12 weeks:
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Partial Response (PR): 2 patients (6.06%)
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Stable Disease (SD): 24 patients (78.79%)
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Progressive Disease (PD): 7 patients
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Objective Response Rate (ORR): 6.06%
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Disease Control Rate (DCR): 78.79%
Other Cancer Types
Apatinib has been studied in various other cancer types, including:
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Triple-negative breast cancer (TNBC) and non-TNBC
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Esophageal cancer
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Thyroid cancer
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Extrahepatic bile duct cancer
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Colon cancer
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Glioma
While clinical data varies across these cancer types, apatinib consistently demonstrates antitumor activity, suggesting its potential utility across a broad spectrum of malignancies.
Comparative Studies with Other Treatments
Apatinib vs. Placebo
Multiple clinical trials have consistently demonstrated superior efficacy of apatinib compared to placebo across various cancer types:
These findings establish apatinib as an active agent with meaningful clinical benefit compared to no treatment.
Apatinib vs. Sorafenib
In comparisons with sorafenib for hepatocellular carcinoma, apatinib showed:
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No superiority in ORR and DCR
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Inferior 6-month and 1-year survival rates (RR = 0.63, 95% CI = 0.42–0.97, p = 0.036; RR = 0.47, 95% CI = 0.29–0.79, p < 0.0001, respectively)
These results suggest that while apatinib has activity in hepatocellular carcinoma, sorafenib may provide better long-term outcomes in this specific cancer type.
Current Research and Future Directions
Current research is exploring several aspects of apatinib therapy:
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Combination approaches, particularly with immunotherapy, to enhance efficacy
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Identification of biomarkers to predict response to apatinib
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Expansion of indications to other cancer types
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Development of optimal dosing strategies to maximize efficacy while minimizing toxicity
The combination of apatinib with immunotherapy represents a particularly promising direction, as antiangiogenic agents may enhance the effects of immunotherapy by normalizing the tumor vasculature and improving immune cell infiltration .
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